Unique Conformation for Rational Design
X-ray crystallography reveals that 2'-deoxy-alpha-cytidine (α-dC) adopts a glycosylic bond conformation (anti, χ = 173.4°) and a sugar pucker (S-type, P = 179.7°) that lie outside the typical conformational range for α-nucleosides, in contrast to the canonical β-anomer which displays different parameters [1].
| Evidence Dimension | Glycosylic torsion angle (χ) and sugar pucker pseudorotation phase angle (P) |
|---|---|
| Target Compound Data | χ = 173.4°; P = 179.7° (S-type, C2'-endo-C3'-exo twist) |
| Comparator Or Baseline | β-2'-deoxycytidine (canonical); typical α-nucleosides (conformational range) |
| Quantified Difference | χ value and sugar pucker (S-type) fall outside the usual conformational range preferred by α-nucleosides |
| Conditions | Single-crystal X-ray diffraction, solid state |
Why This Matters
This distinct solid-state conformation can influence intermolecular interactions and crystal packing, providing a structural basis for designing α-dC-containing oligonucleotides with predictable 3D architectures.
- [1] Budow-Busse, S., Chai, Y., Mueller, S. L., Daniliuc, C., & Seela, F. (2021). The α-d-anomer of 2′-deoxycytidine: crystal structure, nucleoside conformation and Hirshfeld surface analysis. Acta Crystallographica Section C: Structural Chemistry, 77(5), 202-208. View Source
